2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide
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Overview
Description
2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a cyano group, a sulfonyl group, and an oxime functionality, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide typically involves the reaction of 2-cyanoacetamide with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new derivatives.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, pyridine, and other bases.
Condensation Reactions: Aldehydes, ketones, and acidic or basic catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various sulfonamide derivatives.
Condensation Reactions: Heterocyclic compounds such as pyridines and quinolines.
Reduction: Amines.
Scientific Research Applications
2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It is used to construct complex organic molecules and heterocycles.
Biological Studies: The compound is employed in the development of enzyme inhibitors and receptor modulators.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The sulfonyl group enhances the compound’s binding affinity and specificity towards its targets. The oxime functionality can undergo tautomerization, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog lacking the sulfonyl and oxime groups.
4-Methylbenzenesulfonyl Chloride: A precursor used in the synthesis of the target compound.
Oxime Derivatives: Compounds containing the oxime functionality but differing in other substituents.
Uniqueness
2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of the sulfonyl group enhances its solubility and stability, making it a valuable intermediate in various chemical transformations .
Properties
IUPAC Name |
[(2-amino-1-cyano-2-oxoethylidene)amino] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-7-2-4-8(5-3-7)18(15,16)17-13-9(6-11)10(12)14/h2-5H,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNFPWSAONWWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80787867 |
Source
|
Record name | 2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80787867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54968-77-3 |
Source
|
Record name | 2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80787867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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